2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Catalog No.
S566552
CAS No.
15545-97-8
M.F
C16H28N4O2
M. Wt
308.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

CAS Number

15545-97-8

Product Name

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

IUPAC Name

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

InChI

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3

InChI Key

PFHOSZAOXCYAGJ-UHFFFAOYSA-N

SMILES

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC

Synonyms

2-2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), MeO-AMVN, V 70, V-70, V70

Canonical SMILES

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC

The exact mass of the compound 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (CAS: 15545-97-8), commercially known as V-70, is a highly reactive, oil-soluble azo radical initiator. Characterized by an exceptionally low 10-hour half-life decomposition temperature of 30 °C and an activation energy of 109.2 kJ/mol, it is specifically procured for radical polymerizations and organic syntheses requiring near-ambient or physiological temperatures . Unlike standard initiators that require elevated thermal energy, this compound provides a reliable, solvent-compatible radical flux at low temperatures, making it a critical precursor for synthesizing temperature-sensitive polymers, biological macromolecules, and executing oxygen-tolerant polymerization workflows[1].

Substituting 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) with conventional azo initiators like AIBN or V-65 fundamentally alters the thermal requirements of the reaction system. Because standard alternatives possess 10-hour half-life temperatures between 51 °C and 65 °C, achieving equivalent radical generation requires applying significantly more heat . This elevated thermal baseline can degrade labile monomers, induce unwanted cross-linking, and compromise polymer architecture. Furthermore, in specialized applications such as oxygen-tolerant RAFT polymerization, standard initiators fail to provide the rapid, intense initial radical burst required to rapidly scavenge dissolved oxygen, leading to prolonged inhibition periods and stalled conversions [1].

10-Hour Half-Life Temperature and Ambient Initiation Capability

The defining procurement metric for 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is its ultra-low decomposition threshold. Quantitative profiling in toluene demonstrates a 10-hour half-life temperature of exactly 30 °C . In direct contrast, the industry-standard AIBN requires 65 °C to achieve the same half-life, while the closer structural analog V-65 requires 51 °C . This 35 °C differential versus AIBN allows V-70 to efficiently initiate radical polymerization at room temperature without the need for complex redox co-initiators.

Evidence Dimension10-Hour Half-Life Decomposition Temperature
Target Compound Data30 °C (in toluene)
Comparator Or BaselineAIBN (65 °C) and V-65 (51 °C)
Quantified Difference35 °C lower than AIBN; 21 °C lower than V-65
ConditionsThermal decomposition in toluene solvent

Enables the direct radical polymerization of thermally labile monomers at room temperature, preserving molecular integrity and reducing energy costs.

Rapid Radical Flux for Oxygen-Tolerant RAFT Polymerization

In oxygen-tolerant Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerizations, rapid generation of radicals is required to consume dissolved oxygen before polymerization can proceed. At 80 °C, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) exhibits an extremely fast half-life of 1.9 minutes[1]. When used as a sole initiator (6 mM) in dioxane, it successfully removes dissolved oxygen within 1.5 minutes [2]. By contrast, AIBN decomposes much more slowly at this temperature, failing to provide the immediate radical burst needed to overcome oxygen inhibition efficiently [2].

Evidence DimensionDissolved oxygen removal time and radical flux profile
Target Compound DataOxygen removed in 1.5 minutes (at 80 °C, 6 mM V-70)
Comparator Or BaselineAIBN (slow decomposition, insufficient initial flux for rapid deoxygenation)
Quantified DifferenceV-70 provides a rapid <2 minute oxygen scavenging phase, enabling immediate polymerization onset.
ConditionsRAFT polymerization in dioxane at 80 °C, open to air.

Allows industrial and bench chemists to perform controlled radical polymerizations without rigorous, time-consuming freeze-pump-thaw degassing cycles.

Accelerated Conversion Rates in Group Transfer Polymerization (GTP)

The accelerated decomposition of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) at elevated temperatures drastically shortens reaction times in specific catalytic systems. During the titanium-mediated group transfer polymerization of methyl methacrylate (MMA) at 80 °C, the 1.9-minute half-life of V-70 ensures rapid initiation, achieving 88% monomer conversion within just 1 hour while maintaining excellent molecular weight control (PDI = 1.13) [1]. In contrast, AIBN's 73-minute half-life at 80 °C results in significantly slower initiation and prolonged overall reaction times to reach equivalent conversion [1].

Evidence DimensionInitiator half-life at 80 °C and resulting conversion speed
Target Compound Data1.9 min half-life; 88% conversion in 1 hour
Comparator Or BaselineAIBN (73 min half-life at 80 °C)
Quantified DifferenceV-70 decomposes ~38 times faster at 80 °C, driving near-complete conversion in a fraction of the time.
ConditionsTitanium-mediated GTP of MMA in toluene at 80 °C.

Significantly increases throughput and reduces reactor time for specialized group transfer polymerizations.

Physiological Temperature (37 °C) Lipid Peroxidation Modeling

For biological and pharmaceutical assays, generating lipophilic radicals at exact physiological temperatures is critical. 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (often denoted as AMVN-CH3O) decomposes efficiently at 37 °C to generate alkyl radicals that subsequently form peroxyl radicals in hydrophobic environments like LDL particles or liposomes [1]. Standard initiators like AIBN are practically inert at 37 °C due to their 65 °C 10-hour half-life, making them useless for physiological modeling. V-70 is therefore the mandatory lipophilic initiator for evaluating the efficacy of antioxidants in protecting lipid membranes at human body temperature [1].

Evidence DimensionRadical generation at physiological temperature (37 °C)
Target Compound DataEfficient peroxyl radical generation at 37 °C
Comparator Or BaselineAIBN and standard thermal initiators
Quantified DifferenceV-70 operates at 37 °C, whereas AIBN requires >60 °C for comparable radical yield.
ConditionsLiposome/LDL oxidation assays at 37 °C.

Provides a biologically relevant, controlled radical source for pharmaceutical antioxidant screening and lipid nanoparticle (LNP) stability testing.

Room-Temperature Polymerization of Thermally Labile Monomers

Because of its 30 °C 10-hour half-life, this compound is the optimal choice for polymerizing biological, pharmaceutical, or highly functionalized monomers that degrade, cross-link, or lose structural integrity at the 60-70 °C temperatures required by standard initiators like AIBN .

Oxygen-Tolerant 'Open Vessel' RAFT Polymerization

By leveraging its rapid decomposition at elevated temperatures (e.g., 80 °C), V-70 can be used as a sacrificial oxygen scavenger in dual-initiator systems. Its massive initial radical flux consumes dissolved oxygen in under 2 minutes, allowing controlled polymerizations to proceed without strict degassing protocols, thereby streamlining industrial scale-up [1].

Physiological Antioxidant Screening and LNP Stability Testing

V-70 is uniquely suited for generating lipophilic peroxyl radicals at exactly 37 °C. It is heavily procured for in vitro models of lipid peroxidation, allowing researchers to accurately assess the oxidative stability of lipid nanoparticles (LNPs) and the efficacy of novel antioxidants under true physiological conditions [2].

Physical Description

2,2'-azodi-(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

XLogP3

2.3

UNII

YTJ97D2319

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

15545-97-8

General Manufacturing Information

Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl-: ACTIVE

Dates

Last modified: 04-14-2024

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